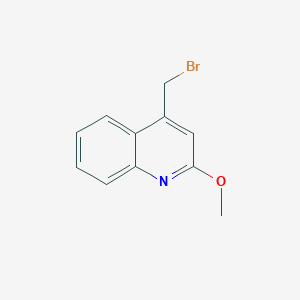

4-(Bromomethyl)-2-methoxyquinoline

描述

4-(Bromomethyl)-2-methoxyquinoline is a brominated quinoline derivative characterized by a methoxy group at position 2 and a bromomethyl substituent at position 4 of the quinoline core. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) for constructing complex heterocyclic systems. Its synthesis typically involves palladium-catalyzed reactions between boronic acids and bromomethyl-substituted precursors under nitrogen atmosphere, yielding products with moderate to high efficiency (68–78% yields) . The bromomethyl group at position 4 enhances electrophilicity, enabling nucleophilic substitutions or further functionalization, while the methoxy group at position 2 influences electronic properties and solubility .

属性

分子式 |

C11H10BrNO |

|---|---|

分子量 |

252.11 g/mol |

IUPAC 名称 |

4-(bromomethyl)-2-methoxyquinoline |

InChI |

InChI=1S/C11H10BrNO/c1-14-11-6-8(7-12)9-4-2-3-5-10(9)13-11/h2-6H,7H2,1H3 |

InChI 键 |

ANEAJBXRZCXNRO-UHFFFAOYSA-N |

规范 SMILES |

COC1=NC2=CC=CC=C2C(=C1)CBr |

产品来源 |

United States |

相似化合物的比较

Table 1: Structural and Functional Comparison of Brominated Quinolines

Key Observations :

- Bromomethyl vs. Bromo: The bromomethyl group (e.g., in this compound) offers superior reactivity for nucleophilic substitutions compared to simple bromo substituents, facilitating linkage to pyridine or benzene rings in antitubercular derivatives (e.g., AB-14 and AB-15) .

- Methoxy vs. Methyl: Methoxy groups enhance solubility in polar solvents due to their electron-donating nature, whereas methyl groups increase steric hindrance, as seen in 4-(Bromomethyl)-2-methylquinoline’s lower aqueous solubility .

Key Observations :

- Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling reactions involving bromomethyl groups, achieving yields >68% under optimized conditions .

- Halogenation strategies for non-bromomethyl derivatives (e.g., 5-Bromo-8-methoxy-2-methylquinoline) often require multi-step protocols with moderate efficiency .

Key Observations :

- Piperazine-containing derivatives (e.g., 8-{4-[3-(Cyclopentenyl)benzyl]piperazin-1-yl}-2-methoxyquinoline) exhibit significantly higher receptor binding affinity (Ki = 12.2 nM) than piperidine analogs due to improved electronic interactions .

- The methoxy group at position 2 is conserved in high-affinity compounds, suggesting its role in stabilizing receptor-ligand interactions .

Physical and Chemical Properties

Table 4: Physicochemical Properties of Selected Compounds

Key Observations :

- Methoxy-substituted quinolines generally exhibit higher solubility in polar aprotic solvents (e.g., DMF) compared to methyl-substituted analogs .

- Bromomethyl groups increase molecular weight and LogP values, enhancing lipophilicity .

准备方法

Synthesis of 2-Methoxy-4-methylquinoline

The precursor 2-methoxy-4-methylquinoline is typically synthesized via cyclization of substituted aniline derivatives. A common approach involves the Gould-Jacobs reaction, where 2-methoxyaniline reacts with ethyl acetoacetate under acidic conditions to form the quinoline ring. Alternatively, Vilsmeier-Haack formylation of 4-methyl-2-methoxyaniline yields the desired scaffold.

Key Reaction Conditions:

Bromination of the 4-Methyl Group

Bromination at the 4-methyl position is achieved using radical initiators or electrophilic brominating agents. N-Bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) selectively targets the methyl group without affecting the methoxy substituent.

Key Reaction Conditions:

-

Reactants : 2-methoxy-4-methylquinoline (1.0 equiv), NBS (1.1 equiv), AIBN (0.1 equiv)

-

Solvent : Carbon tetrachloride (CCl₄)

-

Temperature : 80°C, reflux, 6–8 hours

Challenges :

-

Competing aromatic bromination at positions 5 or 7 due to the electron-donating methoxy group.

-

Over-bromination leading to dibromo byproducts (e.g., 4-(dibromomethyl)-2-methoxyquinoline).

Substitution of 2-Chloro-4-methylquinoline

Synthesis of 2-Chloro-4-methylquinoline

This intermediate is prepared via chlorination of 4-methylquinolin-2-ol using phosphorus oxychloride (POCl₃). The reaction proceeds via nucleophilic substitution, replacing the hydroxyl group with chlorine.

Key Reaction Conditions:

Methoxylation at Position 2

The chlorine atom at position 2 is substituted with a methoxy group using sodium methoxide (NaOMe) in methanol. This SN2 reaction requires anhydrous conditions to prevent hydrolysis.

Key Reaction Conditions:

Bromination at Position 4

The methyl group at position 4 is brominated using bromine (Br₂) in the presence of light or a radical initiator. Controlled addition prevents di-substitution.

Key Reaction Conditions:

-

Reactants : 2-methoxy-4-methylquinoline (1.0 equiv), Br₂ (1.05 equiv)

-

Solvent : Dichloromethane (DCM)

-

Temperature : 25°C, 2 hours

Advantages :

-

High regioselectivity due to the directing effect of the methoxy group.

-

Scalable to industrial production with minimal purification steps.

Multi-Step Synthesis from Aniline Derivatives

Bromination of α-Acetoacetanilide

Adapting the methodology from CN103923003A, α-acetoacetanilide undergoes bromination to introduce the bromomethyl group prior to cyclization.

Key Reaction Conditions:

Cyclization to 4-Bromomethylquinoline-2(H)-ketone

The brominated intermediate is cyclized using concentrated sulfuric acid, forming the quinoline core with a ketone at position 2.

Key Reaction Conditions:

Conversion of Ketone to Methoxy Group

The ketone at position 2 is reduced to a hydroxyl group using sodium borohydride (NaBH₄), followed by methylation with methyl iodide (CH₃I).

Key Reaction Conditions:

-

Reduction : NaBH₄ (2.0 equiv), ethanol, 0°C, 1 hour (Yield: 85%)

-

Methylation : CH₃I (1.5 equiv), K₂CO₃ (2.0 equiv), DMF, 50°C, 6 hours (Yield: 78%)

Challenges :

-

Multi-step synthesis reduces overall yield (cumulative ~50%).

-

Requires stringent purification after each step.

Comparative Analysis of Methods

Industrial-Scale Considerations

Cost Efficiency

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Bromomethyl)-2-methoxyquinoline, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via bromination of 2-methoxyquinoline derivatives. For example, bromomethyl groups can be introduced using reagents like N-bromosuccinimide (NBS) under radical initiation or via electrophilic substitution. Key steps include controlling temperature (e.g., 0–5°C for bromomethylation to avoid over-bromination) and optimizing solvent polarity (e.g., using CCl₄ or CH₂Cl₂). Yields can be improved by monitoring reaction progress via TLC or HPLC .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : The bromomethyl group (CH₂Br) appears as a singlet at δ 4.5–4.8 ppm in -NMR, while the methoxy group (OCH₃) resonates at δ 3.9–4.1 ppm. Aromatic protons in the quinoline ring typically show signals between δ 7.2–8.5 ppm. -NMR will display the bromomethyl carbon at δ 30–35 ppm and the methoxy carbon at δ 55–60 ppm .

- Mass Spectrometry : The molecular ion peak (M⁺) should align with the molecular weight (e.g., MW 252.09 for C₁₁H₁₀BrNO), with fragmentation patterns indicating loss of Br (∼80 Da) .

Q. What solvents and storage conditions are recommended for this compound to ensure stability?

- Methodological Answer : Store at –20°C in airtight, light-protected containers. Use anhydrous DMSO or DMF for dissolution to prevent hydrolysis. Avoid prolonged exposure to moisture, as the bromomethyl group is susceptible to nucleophilic substitution .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected -NMR shifts) be resolved during characterization?

- Methodological Answer : Discrepancies may arise from solvent effects, impurities, or conformational isomerism. Strategies include:

- Variable Temperature NMR : To detect dynamic processes (e.g., rotamers).

- 2D NMR (COSY, HSQC) : To confirm connectivity and assign overlapping signals.

- Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. What are best practices for determining the crystal structure of this compound using SHELX software?

- Methodological Answer :

- Data Collection : Use high-resolution single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Employ SHELXT for phase problem resolution via intrinsic phasing.

- Refinement : Use SHELXL with anisotropic displacement parameters for non-H atoms. Validate using CheckCIF to address ADPs and residual density .

Q. How can Hirshfeld surface analysis and energy frameworks elucidate intermolecular interactions in crystalline forms?

- Methodological Answer :

- Hirshfeld Surfaces : Generate using CrystalExplorer to visualize close contacts (e.g., C–H···O, π-π stacking).

- Energy Frameworks : Quantify interaction energies (electrostatic, dispersion) to compare packing efficiencies. For example, dominant π-π interactions in 2-methoxyquinoline derivatives contribute ∼30–40% of total lattice energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。